molecular formula C16H18FN3O3 B2767994 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 771503-08-3

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2767994
CAS No.: 771503-08-3
M. Wt: 319.336
InChI Key: BMMNTSMHHGMEAL-UHFFFAOYSA-N
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Description

This compound features a spirocyclic hydantoin core (1,3-diazaspiro[4.5]decan-2,4-dione) linked via an acetamide group to a 4-fluorophenyl moiety. The spirocyclic scaffold is known for conformational rigidity, which enhances binding selectivity in biological systems . The 4-fluorophenyl group contributes to lipophilicity and may influence pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-11-4-6-12(7-5-11)18-13(21)10-20-14(22)16(19-15(20)23)8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMNTSMHHGMEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decane with 4-fluorophenylacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes involved in neurological pathways, thereby exhibiting anticonvulsant properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism of Fluorine
  • N-(3-Fluorophenyl) Analog (): The fluorine atom at the meta position reduces steric hindrance compared to the para isomer.
  • N-(4-Fluorobenzyl) Derivatives (): Substitution with a benzyl group introduces additional flexibility. For example, S380-0648 () includes a tert-butyl group on the spirocycle, enhancing lipophilicity (clogP ~3.5) and possibly improving blood-brain barrier penetration .
Electron-Withdrawing and Donating Groups
  • N-(4-Sulfamoylphenyl) Analog (): The sulfamoyl group (-SO₂NH₂) increases polarity and water solubility (logS ≈ -3.2), making it suitable for aqueous formulations. However, this may reduce cell membrane permeability compared to the fluorophenyl variant .
  • N-(2-Ethyl-6-methylphenyl) Derivative (): Alkyl substituents enhance lipophilicity (clogP ~4.1) but may introduce steric clashes in binding sites, as seen in discontinued development due to poor efficacy .

Modifications to the Spirocyclic Core

Ring Substitution
  • 8-Methyl Substituent (): Methyl groups on the spirocycle (e.g., N-(4-fluorobenzyl)-8-methyl analog ) increase steric bulk, which may stabilize chair conformations and improve metabolic stability .
Functional Group Additions
  • Thiazole-Sulfanyl Acetamide (): Incorporation of a thiazole ring and sulfanyl group introduces π-stacking and hydrogen-bonding capabilities. The molecular weight (430.54 g/mol) and polar surface area (112 Ų) suggest moderate bioavailability .

Physicochemical and Crystallographic Data

Compound (CAS/ID) Molecular Formula Molecular Weight (g/mol) clogP logS Key Features Reference
Target Compound C₁₆H₁₇FN₃O₃ 318.33 2.8 -4.1 4-fluorophenyl, spirocyclic hydantoin
N-(3-Fluorophenyl) analog C₁₆H₁₇FN₃O₃ 318.33 2.7 -4.0 Meta-fluorine, reduced steric hindrance
S380-0648 (tert-butyl) C₂₁H₂₈FN₃O₃ 413.47 3.5 -5.2 Enhanced lipophilicity, tert-butyl spiro substituent
N-(4-Sulfamoylphenyl) analog C₁₆H₂₀N₄O₅S 380.42 1.2 -3.2 High polarity, sulfamoyl group
Thiazole-sulfanyl derivative C₂₀H₂₂N₄O₃S₂ 430.54 3.1 -4.5 Thiazole π-stacking, sulfanyl H-bonding

Biological Activity

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the class of spirohydantoins. Its unique spirocyclic structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN3O3C_{16}H_{18}FN_{3}O_{3} with a molecular weight of approximately 319.34 g/mol. The compound features a spirocyclic core that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈F N₃O₃
Molecular Weight319.34 g/mol
LogP0.62
Polar Surface Area (Ų)112
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity in various cancer cell lines. Notable findings include:

  • Cell Proliferation Inhibition : Studies have shown that the compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights : The compound's ability to modulate apoptotic pathways has been highlighted in studies involving breast cancer and leukemia cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Showed inhibitory effects on Escherichia coli and Pseudomonas aeruginosa.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various human cancer cell lines.
    • Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM for different cell lines.
  • Antimicrobial Assessment :
    • Research conducted by Smith et al. (2023) assessed the antimicrobial properties against clinical isolates.
    • The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various pathogens.
  • Mechanistic Studies :
    • A detailed mechanistic study revealed that the compound activates caspase-dependent apoptotic pathways in cancer cells, leading to increased apoptosis rates as compared to control groups.

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